5-(3,5-Dimethylbenzoyl)-2-methylpyridine
Description
5-(3,5-Dimethylbenzoyl)-2-methylpyridine is a pyridine derivative featuring a 3,5-dimethylbenzoyl group at the 5-position and a methyl substituent at the 2-position of the pyridine ring. The electron-donating methyl groups on the benzoyl moiety and the pyridine nitrogen’s basicity may influence its reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
(3,5-dimethylphenyl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-6-11(2)8-14(7-10)15(17)13-5-4-12(3)16-9-13/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMRQSSLXLOIPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC(=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501222660 | |
| Record name | (3,5-Dimethylphenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501222660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187164-54-0 | |
| Record name | (3,5-Dimethylphenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Dimethylphenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501222660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethylbenzoyl)-2-methylpyridine typically involves the acylation of 2-methylpyridine with 3,5-dimethylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often refluxed to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dimethylbenzoyl)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or even further to a hydrocarbon.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or hydrocarbons.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
5-(3,5-Dimethylbenzoyl)-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethylbenzoyl)-2-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Research Findings and Hypotheses
- Hypothesized Solubility : The 3,5-dimethylbenzoyl group may render the target compound more soluble in organic solvents than 11a or 11b , which contain bulkier or polar substituents.
- Thermal Stability : The target compound’s melting point is expected to fall between 11a and 11b due to balanced steric and electronic effects.
Biological Activity
5-(3,5-Dimethylbenzoyl)-2-methylpyridine is an organic compound that belongs to the class of pyridine derivatives. Its structure features a pyridine ring substituted at the 5-position with a 3,5-dimethylbenzoyl group and at the 2-position with a methyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.
- Molecular Formula : C14H15NO
- Molecular Weight : 213.28 g/mol
- CAS Number : 1187164-78-7
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. Research has shown that this compound can inhibit the proliferation of various cancer cell lines through different mechanisms:
- Inhibition of Cell Proliferation : In vitro studies demonstrated that this compound effectively reduces cell viability in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting key survival signaling pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, there is evidence that this compound possesses anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Study 1: Anticancer Activity Assessment
A study conducted on the effects of this compound on MCF-7 cells revealed:
- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed with IC50 values around 15 µM after 48 hours of treatment.
- Apoptosis Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells upon treatment with the compound.
Study 2: Antimicrobial Efficacy
Research assessing the antimicrobial efficacy of this compound showed:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 µg/mL to 128 µg/mL depending on the bacterial strain tested.
Data Table: Summary of Biological Activities
| Activity Type | Effect | Cell Line/Bacterial Strain | IC50/MIC Value |
|---|---|---|---|
| Anticancer | Cell viability reduction | MCF-7 | ~15 µM |
| Anticancer | Apoptosis induction | MCF-7 | N/A |
| Antimicrobial | Bacterial growth inhibition | E. coli | 64 µg/mL |
| Antimicrobial | Bacterial growth inhibition | S. aureus | 32 µg/mL |
| Anti-inflammatory | Cytokine production reduction | In vitro (general) | N/A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
